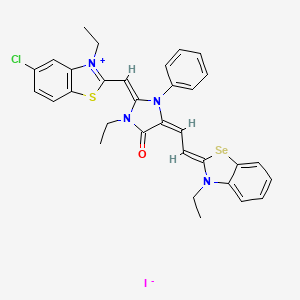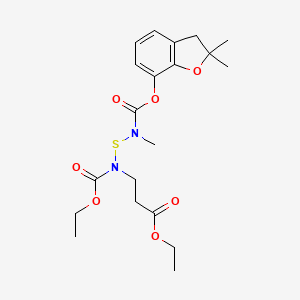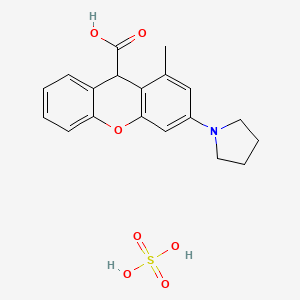
1-Methyl-3-pyrrolidinylxanthene-9-carboxylate sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AHR 361 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This step involves the cyclization of aromatic precursors under high-temperature conditions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups through reactions like electrophilic substitution or nucleophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of AHR 361 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
AHR 361 undergoes various chemical reactions, including:
Oxidation: AHR 361 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert AHR 361 to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the AHR 361 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
Wissenschaftliche Forschungsanwendungen
AHR 361 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptors with various ligands.
Biology: Investigated for its role in cellular differentiation and immune responses.
Medicine: Explored for its potential therapeutic applications in cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
AHR 361 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known ligand for the aryl hydrocarbon receptor with high affinity and toxicity.
6-Formylindolo[3,2-b]carbazole (FICZ): An endogenous ligand with roles in immune regulation.
Indole-3-carbinol (I3C): A dietary compound that modulates aryl hydrocarbon receptor activity.
Uniqueness of AHR 361
AHR 361 is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other ligands, AHR 361 exhibits distinct biological activities, making it a valuable tool for studying the receptor’s functions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102585-07-9 |
|---|---|
Molekularformel |
C19H21NO7S |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-methyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C19H19NO3.H2O4S/c1-12-10-13(20-8-4-5-9-20)11-16-17(12)18(19(21)22)14-6-2-3-7-15(14)23-16;1-5(2,3)4/h2-3,6-7,10-11,18H,4-5,8-9H2,1H3,(H,21,22);(H2,1,2,3,4) |
InChI-Schlüssel |
PUNVKRAPJFDGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(C3=CC=CC=C3O2)C(=O)O)N4CCCC4.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


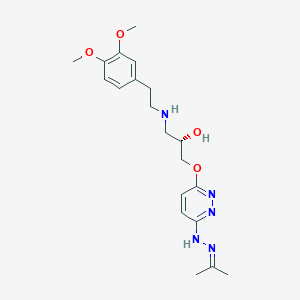
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
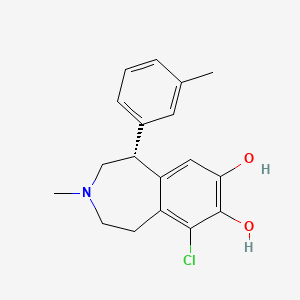
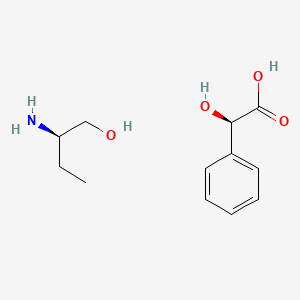
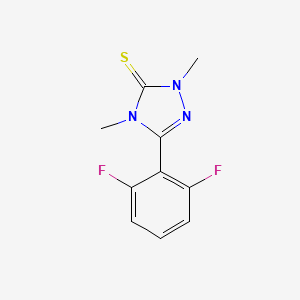

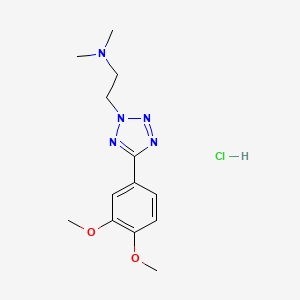
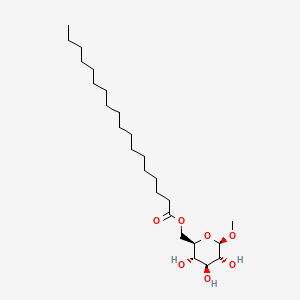

![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
